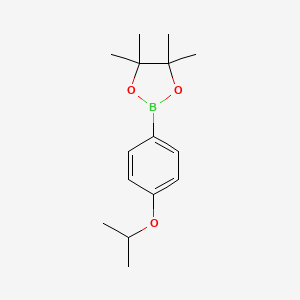

2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

The compound “2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling .

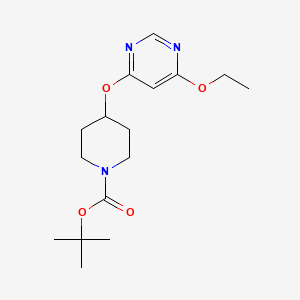

Molecular Structure Analysis

The molecular structure of “this compound” consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronate ester group. This group is attached to a phenyl ring, which is substituted with an isopropoxy group .Chemical Reactions Analysis

Boronic esters are known to undergo a variety of chemical reactions. They are particularly known for their role in Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Scientific Research Applications

Synthesis and Inhibitory Activity

The compound has been utilized in the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Material Synthesis for Technology Applications

It has been used in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are potential intermediates for LCD technology materials and possible therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Applications in Polymer Synthesis

This compound has been instrumental in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization, yielding materials with narrow molecular weight distribution and potential applications in electronics (Yokozawa et al., 2011).

Novel Methodologies in Organic Synthesis

A mild and selective synthesis of aryl boronic esters utilizing this compound has been reported, offering an improved approach for the synthesis of such esters, crucial in various organic reactions (Hawkins et al., 2008).

Application in Fluorescent Probes

The compound has been used in the design of new fluorescent probes, such as 4-PYB, for detecting hydrogen peroxide in living cells, demonstrating its utility in biological imaging and diagnostics (Nie et al., 2020).

Future Directions

The future directions for “2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and similar compounds likely involve further exploration of their use in organic synthesis, particularly in the development of new coupling reactions . Additionally, the development of more environmentally friendly synthetic strategies is a key area of focus .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .

Mode of Action

This interaction can alter the function of these targets, leading to changes in cellular processes .

Biochemical Pathways

These can include pathways related to cell signaling, metabolism, and other cellular functions .

Pharmacokinetics

They can be metabolized by various enzymes and excreted through the kidneys .

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound may alter the function of its targets, leading to changes in cellular processes and potentially affecting the overall function of the organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall effectiveness .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMVUNSQZOHKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)

![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)

![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)

![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)